molecular formula C15H17N3O3S B5404126 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B5404126
M. Wt: 319.4 g/mol
InChI Key: SKZWQNCVFFBBOJ-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features both isoindoline and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step often involves coupling the isoindoline and thiazole moieties through amide bond formation, using reagents like carbodiimides (e.g., DCC) under mild conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex drugs.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxoisoindolin-2-yl)butanamide: Lacks the thiazole ring, potentially less biologically active.

    N-(1,3-thiazol-2-yl)butanamide: Lacks the isoindoline moiety, different biological properties.

Uniqueness

The presence of both isoindoline and thiazole moieties in 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide makes it unique, potentially offering a combination of biological activities not seen in simpler compounds.

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-12(17-15-16-7-9-22-15)6-3-8-18-13(20)10-4-1-2-5-11(10)14(18)21/h1-2,7,9-11H,3-6,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZWQNCVFFBBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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